molecular formula C19H15BrN2O4 B12495885 6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid

6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid

Cat. No.: B12495885
M. Wt: 415.2 g/mol
InChI Key: NRUUJZAZQFHXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid is an organic compound with a complex structure that includes a quinoline core, a bromine atom, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-[4-(carbamoylmethoxy)phenyl]-3-methylquinoline-4-carboxylic acid is unique due to the presence of the carbamoylmethoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

2-[4-(2-amino-2-oxoethoxy)phenyl]-6-bromo-3-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C19H15BrN2O4/c1-10-17(19(24)25)14-8-12(20)4-7-15(14)22-18(10)11-2-5-13(6-3-11)26-9-16(21)23/h2-8H,9H2,1H3,(H2,21,23)(H,24,25)

InChI Key

NRUUJZAZQFHXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)OCC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.